1-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methanamine hydrochloride
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Overview
Description
1-[4-(3,5-Dimethyl-1,2-oxazol-4-yl)phenyl]methanamine hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a phenyl group attached to a methanamine moiety, further linked to a 3,5-dimethyl-1,2-oxazol-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methanamine hydrochloride typically involves the following steps:
Formation of the 3,5-dimethyl-1,2-oxazol-4-yl group: This can be achieved through the cyclization of appropriate precursors, such as 3,5-dimethyl-1,2-oxazole-4-carbaldehyde, using reagents like hydrazine[_{{{CITATION{{{_2{Synthesis, Properties and Spatial Structure of 4-(3,5-Dimethyl-1,2 ....
Attachment to the phenyl group: The phenyl group can be introduced via a nucleophilic substitution reaction, where the phenyl halide reacts with the oxazole derivative in the presence of a base.
Introduction of the methanamine group: The methanamine group is typically introduced through reductive amination, where an aldehyde or ketone is reacted with ammonia in the presence of a reducing agent like sodium cyanoborohydride[_{{{CITATION{{{_2{Synthesis, Properties and Spatial Structure of 4-(3,5-Dimethyl-1,2 ....
Formation of the hydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The phenyl group can undergo oxidation reactions to form various phenolic derivatives.
Reduction: The oxazole ring can be reduced to form corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or the oxazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Phenols, quinones, and other oxidized phenyl derivatives.
Reduction: Amines, alcohols, and other reduced forms of the oxazole ring.
Substitution: Various substituted phenyl and oxazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand the interaction of oxazole derivatives with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methanamine hydrochloride exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological processes. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
1-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methanamine: Similar structure but without the hydrochloride salt.
1-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]ethanamine: Ethyl group instead of methylamine.
1-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]propanamine: Propyl group instead of methylamine.
Uniqueness: 1-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
2613385-20-7 |
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Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-8-12(9(2)15-14-8)11-5-3-10(7-13)4-6-11;/h3-6H,7,13H2,1-2H3;1H |
InChI Key |
RHEQGZBEZJIAJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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